![molecular formula C22H26N4O2 B2759347 ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate CAS No. 622796-41-2](/img/structure/B2759347.png)
ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Indole derivatives, such as the one you’re asking about, are a class of organic compounds known as 3-alkylindoles . These compounds contain an indole moiety that carries an alkyl chain at the 3-position . They have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the molecular formula can be determined using mass spectrometry .
Scientific Research Applications
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. The compound may exhibit cytotoxic effects against cancer cells. Researchers have investigated its impact on various cancer types, including breast cancer (MCF-7), cervical cancer (HeLa), and colorectal cancer (HT-29) . Further studies are needed to elucidate its precise mechanism of action and optimize its efficacy.
Anti-inflammatory Effects
Indole derivatives have been evaluated for their anti-inflammatory and analgesic activities. Investigating whether our compound exhibits similar effects could provide insights into its therapeutic potential .
Antitubercular Activity
In a related context, researchers have synthesized compounds containing both indole and pyridine moieties and tested them against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Our compound’s structural features suggest it might also exhibit antitubercular activity . Further studies are warranted to validate this hypothesis.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)26-14-12-25(13-15-26)21(17-8-10-23-11-9-17)20-16(2)24-19-7-5-4-6-18(19)20/h4-11,21,24H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGMVERCLCNOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate |
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